molecular formula C19H17NS B14313387 1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione CAS No. 109346-34-1

1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione

Cat. No.: B14313387
CAS No.: 109346-34-1
M. Wt: 291.4 g/mol
InChI Key: NIAHQMXHZAHZQN-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methyl, phenyl, and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with substituted benzaldehydes in the presence of sulfur sources can yield the desired thione compound. The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol or acetic acid, and using catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to yield corresponding thiols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione involves its interaction with molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the aromatic rings can engage in π-π interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: A structurally similar compound with a phenyl group attached to the pyridine ring.

    4-Methylpyridine: Another related compound with a methyl group at the 4-position of the pyridine ring.

    6-Phenylpyridine: A compound with a phenyl group at the 6-position of the pyridine ring.

Uniqueness

1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione is unique due to the presence of both methyl and phenyl groups on the pyridine ring, along with the thione group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

109346-34-1

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)-6-phenylpyridine-4-thione

InChI

InChI=1S/C19H17NS/c1-14-8-10-16(11-9-14)19-13-17(21)12-18(20(19)2)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

NIAHQMXHZAHZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=S)C=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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